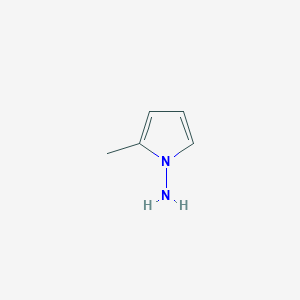
2-Methyl-1H-pyrrol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-pyrrol-1-amine is a heterocyclic organic compound with the molecular formula C₅H₈N₂. It is a derivative of pyrrole, characterized by a methyl group attached to the second carbon and an amine group attached to the nitrogen atom in the pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrol-1-amine can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with methylamine in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1H-pyrrol-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products: The major products formed from these reactions include various N-substituted pyrroles and oxidized pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-pyrrol-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1H-pyrrol-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound, lacking the methyl and amine groups.
2,5-Dimethylpyrrole: A derivative with two methyl groups at positions 2 and 5.
1H-Pyrrol-1-amine: A derivative with an amine group attached to the nitrogen atom.
Uniqueness: 2-Methyl-1H-pyrrol-1-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct reactivity and biological activity compared to other pyrrole derivatives .
Eigenschaften
Molekularformel |
C5H8N2 |
|---|---|
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
2-methylpyrrol-1-amine |
InChI |
InChI=1S/C5H8N2/c1-5-3-2-4-7(5)6/h2-4H,6H2,1H3 |
InChI-Schlüssel |
IZIIIJKMXYHEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


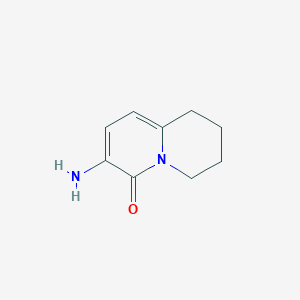
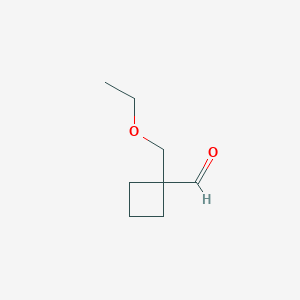
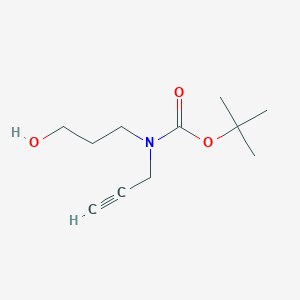
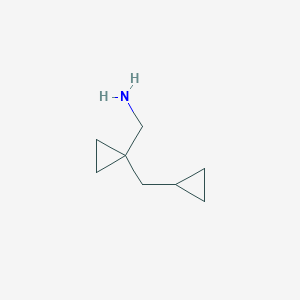
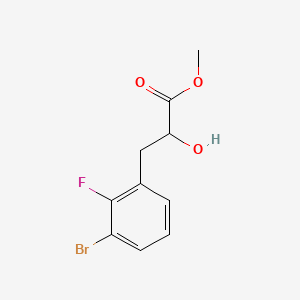
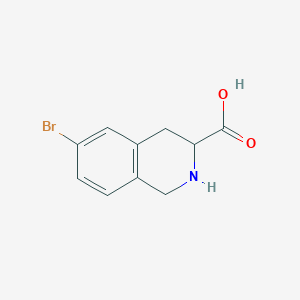
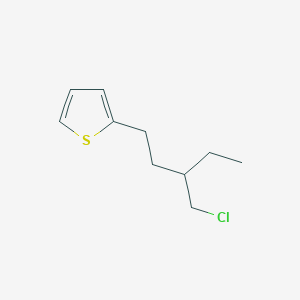
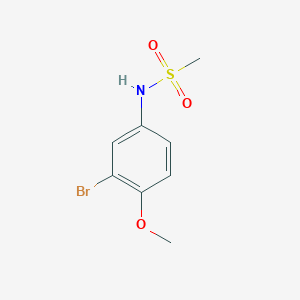
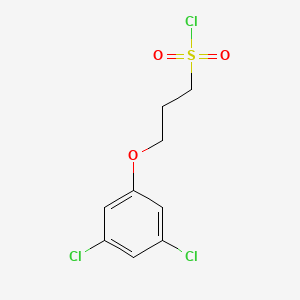
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
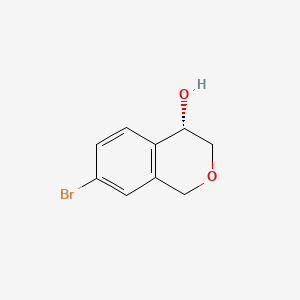
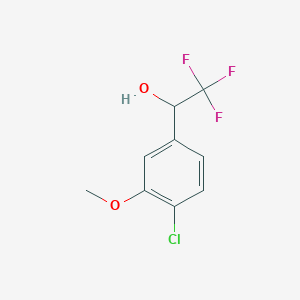
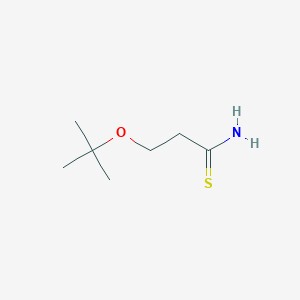
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
